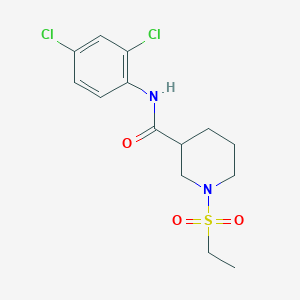![molecular formula C18H18BrNO4S B6084545 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid, commonly known as BMVC, is a thiazolidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMVC is a synthetic compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
BMVC exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the expression of inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. BMVC has also been shown to increase the expression of antioxidant enzymes, such as SOD and CAT, thereby reducing oxidative stress. In addition, BMVC has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and physiological effects:
BMVC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. BMVC has also been shown to reduce oxidative stress and improve glucose metabolism in diabetic rats. In addition, BMVC has been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BMVC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good quantities. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation of BMVC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BMVC. One area of research is the development of more efficient synthesis methods for BMVC. Another area of research is the exploration of BMVC's potential as a diagnostic tool for cancer. In addition, further studies are needed to elucidate the mechanism of action of BMVC and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
BMVC has been synthesized through various methods, including the reaction of 4-bromo-2-methoxyphenol with benzyl bromide, followed by cyclization with thiourea and subsequent oxidation with potassium permanganate. Another method involves the reaction of 4-bromo-2-methoxyphenol with benzyl chloride, followed by cyclization with thiosemicarbazide and subsequent oxidation with potassium permanganate. These methods have been optimized and yield BMVC in good quantities.
Applications De Recherche Scientifique
BMVC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. BMVC has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. BMVC has also been studied for its potential as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
2-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c1-23-15-8-12(17-20-14(10-25-17)18(21)22)7-13(19)16(15)24-9-11-5-3-2-4-6-11/h2-8,14,17,20H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLSLXBJQVQBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate](/img/structure/B6084464.png)

![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)